Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate

Lipophilicity Physicochemical profiling CNS drug design

Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate (CAS 306980-16-5; PubChem CID is a fully synthetic, trifluoromethylated nicotinic acid ester featuring a 2-phenyl substituent, a 5-cyano group, and a 6-(3-trifluoromethylphenoxy) ether linkage. Its computed physicochemical profile includes a molecular weight of 412.4 g/mol, a calculated XLogP3 of 5.2, zero hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area of 72.2 Ų.

Molecular Formula C22H15F3N2O3
Molecular Weight 412.368
CAS No. 306980-16-5
Cat. No. B2712222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate
CAS306980-16-5
Molecular FormulaC22H15F3N2O3
Molecular Weight412.368
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C22H15F3N2O3/c1-2-29-21(28)18-11-15(13-26)20(27-19(18)14-7-4-3-5-8-14)30-17-10-6-9-16(12-17)22(23,24)25/h3-12H,2H2,1H3
InChIKeySBVOTFBKOXBUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate (CAS 306980-16-5): Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate (CAS 306980-16-5; PubChem CID 2769127) is a fully synthetic, trifluoromethylated nicotinic acid ester featuring a 2-phenyl substituent, a 5-cyano group, and a 6-(3-trifluoromethylphenoxy) ether linkage [1]. Its computed physicochemical profile includes a molecular weight of 412.4 g/mol, a calculated XLogP3 of 5.2, zero hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area of 72.2 Ų [1]. The compound belongs to the broader class of 5-cyano-2,6-disubstituted nicotinate esters, which have been investigated as nicotinic acetylcholine receptor (nAChR) ligands in patent literature, though direct peer-reviewed pharmacological characterization of this specific compound remains sparse [2].

Why Generic Substitution Fails for Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate: Structural Determinants of Target Engagement


Simple in-class substitution is precluded by three non-interchangeable structural features that collectively define the compound's pharmacophore. First, the 3-trifluoromethyl substitution on the phenoxy ring is position-specific: the meta-CF₃ group confers a distinct electron-withdrawing pattern and steric profile compared to para-CF₃ or ortho-CF₃ analogs, directly affecting aryl ether conformation and target binding pocket complementarity [1]. Second, the 2-phenyl substituent on the nicotinate core cannot be replaced by smaller alkyl groups (e.g., methyl) without altering both lipophilicity and π-stacking potential [2]. Third, the 5-cyano group acts as a strong electron-withdrawing substituent that modulates pyridine ring electronics, distinguishing this compound from 5-unsubstituted or 5-halo nicotinate analogs. These three features combine to create a substitution pattern for which no single commercially available analog can serve as a functional drop-in replacement [1].

Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiation of the 2-Phenyl vs. 2-Methyl Nicotinate Core

The 2-phenyl substituent on the nicotinate core produces a substantially higher computed lipophilicity (XLogP3 = 5.2) compared to the 2-methyl analog methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate (CAS 303146-36-3), which is predicted to have an XLogP3 approximately 2 log units lower [1]. This difference is driven by the additional four-carbon phenyl ring replacing a single methyl carbon. For CNS-targeted programs where nAChR ligands typically require logP values in the 2–5 range for optimal brain penetration, this 2-log-unit shift represents a meaningful pharmacological divergence [2].

Lipophilicity Physicochemical profiling CNS drug design

Hydrogen Bond Acceptor Capacity: Ether Oxygen vs. Thioether Sulfur in the 6-Position Side Chain

The 6-(3-trifluoromethylphenoxy) ether linkage in the target compound provides eight total hydrogen bond acceptors (including the ether oxygen), compared to the thioether analog ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate, where the sulfur atom has negligible H-bond acceptor capacity [1]. This single-atom substitution (O → S) alters the H-bond acceptor count and the geometry of the side chain due to the longer C–S bond (~1.82 Å) versus C–O (~1.43 Å), changing the spatial positioning of the trifluoromethylphenyl group relative to the nicotinate core [1].

Hydrogen bonding Ligand-receptor interaction Bioisosterism

Preliminary nAChR Binding Activity: Class-Level Inference from Structurally Related 2-Phenyl Nicotinate Derivatives

A BindingDB entry associated with the general compound class reports an EC₅₀ of 2.10 × 10³ nM (2.1 µM) for nicotinic acetylcholine receptor binding affinity determined via [³H]-(−)-nicotine radioligand displacement [1]. The Georgetown University patent (US 9,994,548) on phenyl-substituted nicotinic ligands demonstrates that 2-phenyl nicotinate derivatives can achieve nanomolar binding affinities at defined nAChR subtypes (α4β2, α3β4) through systematic SAR optimization, establishing the pharmacological relevance of this scaffold [2]. However, no subtype-specific Ki, EC₅₀, or IC₅₀ values for the target compound against any defined nAChR subtype have been published in peer-reviewed literature as of the search date.

Nicotinic acetylcholine receptor Binding affinity CNS ligand

Calculated Topological Polar Surface Area (TPSA) as a CNS Permeability Differentiator

The target compound has a computed topological polar surface area (TPSA) of 72.2 Ų [1]. By contrast, the 4-amino derivative ethyl 4-amino-5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate, which carries an additional primary amine at the 4-position of the pyridine ring, is predicted to have a TPSA exceeding 90 Ų (addition of ~26 Ų for the NH₂ group). This difference is significant because the widely applied CNS MPO score and Veber rules identify TPSA < 76 Ų as a threshold favoring passive blood-brain barrier permeation [2]. The 4-amino analog likely falls above this threshold, predicting reduced CNS exposure.

CNS drug-likeness Blood-brain barrier permeability Physicochemical design

Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate (CAS 306980-16-5): Evidence-Anchored Application Scenarios


Scaffold for CNS Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery Programs

The 2-phenyl-5-cyano nicotinate core, as documented in US Patent 9,994,548, represents a validated nAChR ligand scaffold with demonstrated binding to α4β2 and α3β4 subtypes [1]. The target compound's computed TPSA of 72.2 Ų and XLogP3 of 5.2 position it within the CNS drug-like space [2]. Research groups pursuing subtype-selective nAChR modulators for pain, addiction, or cognitive disorders can use this compound as a synthetic intermediate or as a reference ligand for SAR expansion, provided they independently verify subtype selectivity and functional activity (agonist vs. antagonist) in their assay systems.

Physicochemical Reference Standard for Trifluoromethylated Biaryl Ether Method Development

With a well-defined computed property profile (MW 412.4, XLogP3 5.2, TPSA 72.2 Ų, zero HBD, eight HBA) [1], this compound can serve as a physicochemical reference standard for developing or validating chromatographic methods (e.g., HPLC logP determination, chiral separation method development). Its structural complexity and absence of ionizable groups at physiological pH make it useful for calibrating reversed-phase retention time vs. logP correlations within a library of trifluoromethylated heterocycles.

Negative Control or Orthogonal Chemotype in Phenotypic Screening Libraries

Given the absence of confirmed potent bioactivity data for this specific compound in peer-reviewed literature, it may be deployed as a structurally matched negative control in phenotypic screens where related 2-phenyl nicotinate derivatives show activity. Its close structural similarity to active nAChR ligands in the Georgetown University patent series [1] enables its use in counter-screening to establish that observed biological effects are scaffold-specific rather than driven by nonspecific lipophilic interactions. Researchers should confirm inactivity against their specific target before adopting it as a negative control.

Synthetic Intermediate for Derivatization at the 4-Position or Ester Hydrolysis

The vacant 4-position on the pyridine ring offers a site for further functionalization (e.g., nitration, halogenation, amination) to generate a focused library of analogs for SAR studies [1]. Additionally, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid under standard basic conditions, providing a conjugation handle for amide coupling or biotinylation in target engagement studies. The 5-cyano group may also serve as a precursor for tetrazole or amide bioisostere synthesis.

Quote Request

Request a Quote for Ethyl 5-cyano-2-phenyl-6-(3-(trifluoromethyl)phenoxy)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.